Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate
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Overview
Description
Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrrolidine derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: Its properties can be exploited in the development of novel materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrrolidine moieties can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure.
Pyrrolidine Derivatives: Compounds such as 1-methylpyrrolidine and 1-benzylpyrrolidine share the pyrrolidine ring structure.
Benzoate Esters: Methyl benzoate and ethyl benzoate are simple esters of benzoic acid.
Uniqueness
Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-18(22)15-4-2-14(3-5-15)17(21)19-16-6-8-20(11-16)10-13-7-9-24-12-13/h2-5,7,9,12,16H,6,8,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAJPRNBFMSLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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